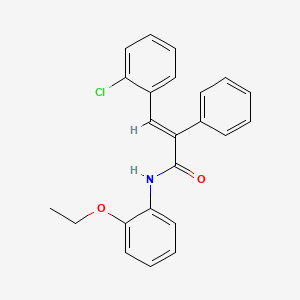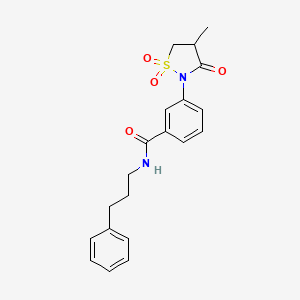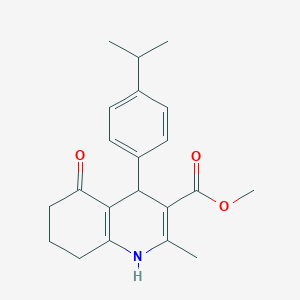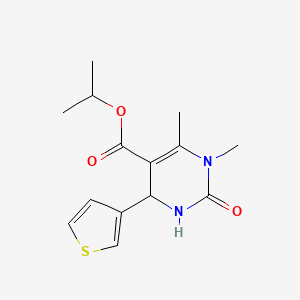
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide, also known as CEP-33779, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research.
Mécanisme D'action
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide works by inhibiting the activity of IKK and NF-κB. IKK is a protein that is involved in the inflammatory response, while NF-κB is involved in cell growth and survival. By inhibiting the activity of these proteins, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of IKK and NF-κB, leading to a reduction in inflammation and cancer cell growth. In vivo studies have also shown that this compound can reduce inflammation and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide in lab experiments is its specificity for IKK and NF-κB. This specificity allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide. One area of research could be its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis. Further studies could also investigate the compound's potential as an anti-tumor agent, particularly in combination with other cancer therapies. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide involves several steps, including the reaction of 2-chlorobenzonitrile with ethyl phenylacetate to form 2-chlorophenyl ethyl phenylacetate. This compound is then reacted with 2-ethoxyaniline to form 3-(2-chlorophenyl)-N-(2-ethoxyphenyl)acrylamide. Finally, the addition of phenylmagnesium bromide to this compound results in the formation of this compound.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylacrylamide has been studied extensively for its potential therapeutic applications in various diseases. One area of research has been its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the activity of a protein called IKK, which is involved in the inflammatory response. This inhibition can lead to a reduction in inflammation, making this compound a potential treatment for inflammatory diseases such as rheumatoid arthritis.
In addition to its anti-inflammatory properties, this compound has also been studied for its potential anti-tumor effects. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to the compound's ability to block the activity of a protein called NF-κB, which is involved in cell growth and survival.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-ethoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c1-2-27-22-15-9-8-14-21(22)25-23(26)19(17-10-4-3-5-11-17)16-18-12-6-7-13-20(18)24/h3-16H,2H2,1H3,(H,25,26)/b19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTACEFYRNNLBO-KNTRCKAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5106246.png)

![5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5106266.png)
![3-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5106273.png)
![N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5106282.png)

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5106296.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B5106322.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5106329.png)

